5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, a methylthiophene moiety, and an oxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiolan ring, the introduction of the chlorophenyl group, and the coupling of the oxazole carboxamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- 5-(4-FLUOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O4S2 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-13-6-8-28-19(13)11-23(16-7-9-29(25,26)12-16)20(24)17-10-18(27-22-17)14-2-4-15(21)5-3-14/h2-6,8,10,16H,7,9,11-12H2,1H3 |
InChI Key |
BLOLHSZMESSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.